molecular formula C10H19ClN2O2 B3023117 Morpholino(piperidin-4-yl)methanone hydrochloride CAS No. 94467-73-9

Morpholino(piperidin-4-yl)methanone hydrochloride

Cat. No.: B3023117
CAS No.: 94467-73-9
M. Wt: 234.72 g/mol
InChI Key: YODDNPCNUDVZEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Morpholino(piperidin-4-yl)methanone hydrochloride: is a chemical compound with the molecular formula C10H19ClN2O2. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of a morpholine ring and a piperidine ring, which contribute to its unique chemical properties .

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with the aldo-keto reductase enzyme akr1c3 . This enzyme plays a crucial role in the metabolism of steroids, prostaglandins, and lipids, and its inhibition can have significant effects on cellular processes .

Mode of Action

It is suggested that it may act by forming hydrogen bonds with key residues in the ‘oxyanion hole’ of the akr1c3 enzyme . This interaction could inhibit the enzyme’s activity, leading to alterations in the metabolic pathways it regulates .

Biochemical Pathways

The inhibition of AKR1C3 can affect several biochemical pathways. For instance, it can disrupt the metabolism of steroids and prostaglandins, leading to changes in hormone levels and inflammatory responses . Additionally, it may also impact lipid metabolism, potentially influencing cell membrane composition and function .

Pharmacokinetics

Its molecular weight (23473 g/mol ) suggests that it may have good bioavailability. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be investigated further to provide a comprehensive understanding of its pharmacokinetics.

Result of Action

The inhibition of AKR1C3 by Morpholino(piperidin-4-yl)methanone hydrochloride could lead to a variety of cellular effects. These might include alterations in hormone levels, changes in inflammatory responses, and modifications to cell membrane function . .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy could be affected by temperature, as it is recommended to be stored in a dry environment at 2-8°C . Additionally, the compound’s activity might be influenced by the presence of other molecules in its environment, such as other drugs or metabolites.

Biochemical Analysis

Biochemical Properties

Morpholino(piperidin-4-yl)methanone hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes, such as AKR1C3, by binding to their active sites . This inhibition can alter the enzyme’s activity, leading to changes in metabolic pathways and cellular processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the localization of certain receptors on the cell surface, thereby affecting signal transduction . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their activity. For instance, its interaction with AKR1C3 involves hydrogen bonding with specific amino acids in the enzyme’s active site . This binding can result in enzyme inhibition, affecting downstream metabolic pathways and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular processes. For example, high doses of this compound have been associated with toxic effects, including cell death and tissue damage . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its inhibition of AKR1C3 can affect the metabolism of steroids and other biomolecules . These interactions can lead to changes in the levels of metabolites and the overall metabolic state of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. It can be transported by specific transporters or binding proteins, which influence its localization and accumulation within cells . The distribution of this compound can affect its interactions with target biomolecules and its overall efficacy.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its effects on cellular processes. For example, its presence in the nucleus can affect gene expression by interacting with transcription factors and other nuclear proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholino(piperidin-4-yl)methanone hydrochloride typically involves the reaction of morpholine with piperidin-4-one under specific conditions. The process can be summarized as follows:

    Starting Materials: Morpholine and piperidin-4-one.

    Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid.

    Procedure: The reactants are mixed and heated to a specific temperature, usually around 60-80°C, for several hours.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Morpholino(piperidin-4-yl)methanone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Morpholino(piperidin-4-yl)methanone hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a morpholine ring and a piperidine ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile chemical reactivity and a broad range of applications in scientific research .

Properties

IUPAC Name

morpholin-4-yl(piperidin-4-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2.ClH/c13-10(9-1-3-11-4-2-9)12-5-7-14-8-6-12;/h9,11H,1-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODDNPCNUDVZEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)N2CCOCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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